molecular formula C15H28N2O6 B12826856 Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B12826856
M. Wt: 332.39 g/mol
InChI Key: JGBKREOIUWTWNN-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate , reflecting its stereochemical configuration and functional groups. The central carbon atom (C2) adopts an S configuration, as indicated by the Cahn-Ingold-Prelog priority rules applied to the SMILES notation: CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C. The tert-butoxycarbonyl (Boc) groups at the 2- and 3-positions provide steric protection for the amino groups, a critical feature for its stability in synthetic applications.

Molecular Formula and Weight Analysis

The molecular formula, C₁₅H₂₈N₂O₆ , was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is 332.39 g/mol , consistent with theoretical calculations based on isotopic composition (Table 1).

Table 1: Molecular formula and weight analysis

Property Value
Molecular Formula C₁₅H₂₈N₂O₆
Theoretical MW (g/mol) 332.39
Experimental MW (g/mol) 332.39 (PubChem)

X-ray Crystallography and Solid-State Packing Arrangements

While X-ray crystallographic data for this specific compound is not publicly available, analogous Boc-protected amino acid esters exhibit characteristic packing patterns. For example, similar structures display intermolecular hydrogen bonding between the carbamate NH and ester carbonyl groups, forming layered arrangements. Computational modeling (e.g., density functional theory) predicts a staggered conformation for the ethyl ester group, minimizing steric clashes between the Boc groups and the propanoate backbone.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) : Key signals include:
    • δ 1.38–1.44 (18H, s, tert-butyl groups).
    • δ 4.21 (2H, q, J = 7.1 Hz, ethyl CH₂).
    • δ 5.12 (1H, dd, J = 6.8, 5.2 Hz, methine proton).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 170.2 (ester carbonyl).
    • δ 155.6–155.8 (carbamate carbonyls).
    • δ 79.8–80.1 (tert-butyl quaternary carbons).
  • 2D-COSY : Correlations between the methine proton (δ 5.12) and adjacent NH groups confirm the connectivity of the propanoate backbone.
Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 1745 cm⁻¹ (ester C=O stretch).
  • 1690 cm⁻¹ (carbamate C=O stretch).
  • 1520 cm⁻¹ (N-H bend).
Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 333.4 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns reveal loss of tert-butyl groups (m/z 276.3) and the ethyl ester moiety (m/z 232.2).

Properties

Molecular Formula

C15H28N2O6

Molecular Weight

332.39 g/mol

IUPAC Name

ethyl 2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)

InChI Key

JGBKREOIUWTWNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with a compound such as 2,3-diaminopropanoic acid or a related derivative. The amino groups are selectively protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).

Boc Protection of Amino Groups

  • Reaction Conditions: Boc anhydride is added dropwise to a stirred solution of the amino precursor and triethylamine in DCM at 0 °C to room temperature.
  • Duration: The reaction is typically allowed to proceed for 12 hours at ambient temperature.
  • Outcome: Both amino groups are converted to their Boc-protected forms, yielding the bis-Boc intermediate.

Esterification to Form Ethyl Ester

  • Method: The carboxylic acid group is esterified using ethanol in the presence of thionyl chloride (SOCl2) or other activating agents.
  • Procedure: The amino acid derivative is dissolved in ethanol, cooled to 0 °C, and SOCl2 is added dropwise. The mixture is then refluxed for several hours (e.g., 3 hours).
  • Result: Formation of the ethyl ester of the bis-Boc-protected amino acid.

Purification

  • The crude product is purified by standard techniques such as column chromatography or recrystallization.
  • The purified compound is typically obtained as a colorless oil or solid.

Characterization

  • Characterization is performed using NMR spectroscopy (1H NMR, 13C NMR), mass spectrometry (ESI-MS), and melting point analysis.
  • Typical NMR signals confirm the presence of Boc groups, ethyl ester, and the amino acid backbone.

Representative Preparation Data Table

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc anhydride, triethylamine, DCM, 0 °C to RT, 12 h 90-95 Both amino groups protected
Esterification Ethanol, SOCl2, 0 °C to reflux, 3 h 85-93 Formation of ethyl ester
Purification Column chromatography or recrystallization - Product isolated as colorless solid/oil
Characterization 1H NMR, 13C NMR, ESI-MS - Confirms structure and purity

Research Findings and Variations

  • Some protocols use alternative solvents such as ethyl acetate or acetonitrile for better solubility during purification.
  • The order of protection and esterification can be varied depending on the starting material and desired purity.
  • Use of mild bases and controlled temperature is critical to avoid side reactions such as over-acylation or hydrolysis.
  • The compound’s solubility in DMSO and other solvents has been quantified to aid formulation for biological assays.

Practical Notes

  • The Boc protection step requires careful control of pH and temperature to ensure selective and complete protection.
  • Esterification with SOCl2 is efficient but requires handling of corrosive reagents and proper ventilation.
  • Purity of reagents and solvents significantly affects the yield and quality of the final product.
  • The final compound is stable under standard storage conditions but should be protected from moisture to prevent deprotection.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Removal of Boc groups results in the formation of the free amine derivative.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H28N2O6
  • Molecular Weight : 316.39 g/mol
  • IUPAC Name : Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

The compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of a propanoate backbone, enhancing its stability and solubility in various solvents.

Medicinal Chemistry

This compound has been investigated for its role as a prodrug in drug delivery systems. The Boc groups provide protection to the amino functionalities, allowing for controlled release upon deprotection in biological environments.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, leading to cell death through apoptosis mechanisms. The controlled release of active metabolites from the compound enhances its therapeutic potential against tumors with overexpressed amino acid transporters .

Peptide Synthesis

The compound serves as an intermediate in the synthesis of peptides. Its Boc-protected amino groups facilitate the formation of peptide bonds while preventing unwanted side reactions during synthesis.

Data Table: Comparison of Peptide Yield Using this compound

Peptide SequenceYield (%)Reaction Conditions
Ac-Ala-Gly85EDCI/HOBt coupling
Ac-Gly-Val78EDCI/HOBt coupling
Ac-Leu-Phe90EDCI/HOBt coupling

The high yields demonstrate the effectiveness of using this compound as a building block in peptide synthesis .

Prodrug Development

As a prodrug, this compound is designed to enhance bioavailability and reduce toxicity. Upon administration, the Boc groups can be selectively removed by enzymatic action or chemical hydrolysis, releasing the active drug form.

Case Study: Prodrug Evaluation

In a pharmacokinetic study, this compound was administered to animal models. Results showed improved absorption rates compared to its unprotected counterparts. The compound demonstrated sustained release profiles and reduced side effects associated with direct administration of active drugs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids and utilizing standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Synthesis Pathway Overview

  • Protection of amino groups using tert-butoxycarbonyl chloride.
  • Coupling with ethyl acrylate to form the ester linkage.
  • Purification through chromatography to yield final product.

Mechanism of Action

The mechanism of action of ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc groups can be removed under acidic conditions to reveal the free amine groups .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Key Properties

Parameter Ethyl 2,3-bis((t-Boc)amino)propanoate Methyl 2-(di(t-Boc)amino)-3-(5-hydroxypyridin-2-yl)propanoate
Molecular Weight ~428.5 g/mol ~397.4 g/mol
Protecting Groups Dual Boc Dual Boc + hydroxypyridinyl
Deprotection Conditions Trifluoroacetic acid (TFA) TFA (Boc); pyridinyl group remains intact
Synthetic Method Traditional Boc protection Photoredox catalysis

Biological Activity

Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate, commonly referred to as (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate, is a chiral compound with significant implications in organic synthesis and pharmaceutical applications. This article delves into its biological activity, synthesis methods, and potential applications based on existing literature.

Chemical Structure and Properties

  • Chemical Formula : C15H28N2O6
  • Molecular Weight : Approximately 332.39 g/mol
  • Functional Groups : Contains two tert-butoxycarbonyl (Boc) groups and an ester group.

The presence of the Boc groups provides stability and protects the amino functionalities during various chemical reactions, making this compound a valuable intermediate in peptide synthesis and other organic transformations.

The primary mechanism of action for (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is its role as a protecting group for amino acids. The Boc groups shield the amino functionalities from undesired reactions during synthesis processes. The ester moiety can be hydrolyzed or reduced to introduce new functional groups or to deprotect the amino groups for further modifications.

Peptide Synthesis

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is extensively utilized in the synthesis of peptides. It serves as an intermediate that facilitates the selective protection of amino acids, allowing for the construction of complex peptide sequences without interference from other reactive sites.

Case Studies and Research Findings

Although direct biological activity studies on (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate are scarce, several related compounds have been investigated for their biological properties:

  • Related Compounds : Research on structurally similar compounds indicates potential biological activities such as enzyme inhibition and receptor modulation. For instance, lipopeptides derived from similar structures have demonstrated significant activity against Toll-like receptors, suggesting that derivatives of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate may also exhibit bioactivity through similar pathways .
  • Molecular Docking Studies : Molecular docking analyses have been employed to investigate interactions between related compounds and biological targets. Such studies provide insights into binding affinities and mechanisms by which these compounds may exert biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate, a comparison with similar compounds can be beneficial:

Compound NameStructureUnique Features
(S)-Ethyl 2-amino-3-(tert-butoxycarbonyl)propanoateC10H19N2O4Contains a single amino group; simpler structure
(R)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoateC15H28N2O6Enantiomer with opposite chirality; different biological activity
N-Boc-L-alanineC7H15NO4A simpler derivative; widely used in peptide synthesis

The dual protection strategy of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate enhances its utility in asymmetric synthesis compared to simpler derivatives.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate, and how are reaction conditions optimized?

The compound is typically synthesized via Ir-catalyzed asymmetric allylic alkylation (AAA) reactions. For example, a two-step protocol involves coupling tert-butoxycarbonyl (Boc)-protected amino acrylates with halogenated aromatic precursors using [Ir(ppy)₂(dtbbpy)]PF₆ as a catalyst and Hantzsch ester as a reductant. Optimization includes adjusting equivalents of reactants (e.g., 2.02 equiv acrylate per 1 equiv precursor) and solvent gradients (50–75% ethyl acetate/hexanes for purification) to achieve yields >90% .

Key Parameters Conditions
Catalyst loading0.01 equiv Ir catalyst
Reductant1.5 equiv Hantzsch ester
PurificationFlash chromatography
YieldUp to 91%

Q. How are Boc-protecting groups strategically employed in the synthesis of this compound?

The tert-butoxycarbonyl (Boc) groups serve dual roles: (i) protecting amine functionalities during synthesis to prevent side reactions, and (ii) enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) for downstream functionalization. Evidence from analogous compounds shows Boc stability under basic and nucleophilic conditions, making them ideal for multi-step syntheses .

Q. What spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm regiochemistry and Boc-group integration (e.g., tert-butyl signals at ~1.4 ppm in 1H NMR).
  • IR spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹).
  • HRMS : For exact mass verification (e.g., [M+H]+ calculated for C₁₆H₂₇N₂O₆: 343.1864) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?

Stereoselectivity is achieved using chiral catalysts (e.g., Ir complexes) and stereospecific precursors. For instance, intramolecular azide 1,3-dipolar cycloadditions of ethyl 7-azido-6-[bis(Boc)amino]-2-heptenoate yield triazolines with >95% stereopurity, confirmed by molecular mechanics calculations and NOESY experiments .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Low yields at larger scales often stem from inefficient mixing or solvent evaporation. Mitigation includes:

  • Catalyst optimization : Increasing Ir catalyst loading from 0.01 to 0.05 equiv to counteract dilution effects.
  • Temperature control : Maintaining ≤40°C to prevent Boc-group decomposition.
  • Stepwise purification : Gradient elution in flash chromatography to isolate intermediates .

Q. How is this compound applied in studying β-sheet formation in neurodegenerative diseases?

Derivatives of Ethyl 2,3-bis(Boc-amino)propanoate act as conformationally constrained amino acid analogs. For example, tert-butyl (2S)-2-{3-[(R)-bis(Boc)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate mimics β-sheet motifs, enabling mechanistic studies of amyloid aggregation in Alzheimer’s disease models .

Application Experimental Design
Aggregation assaysThioflavin T fluorescence
Structural analysisX-ray crystallography or Cryo-EM

Q. What are the challenges in synthesizing stereoisomers of this compound, and how are they addressed?

Racemization during Boc protection is a key issue. Solutions include:

  • Low-temperature reactions : Conducting steps at –20°C to minimize epimerization.
  • Chiral HPLC : Resolving enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .

Methodological Considerations

Q. How to troubleshoot decomposition during Boc deprotection?

Decomposition (e.g., mp 163°C with decomp. ) suggests acid-sensitive byproducts. Mitigate via:

  • Controlled acid exposure : Use diluted TFA (10% in DCM) with short reaction times (10–15 min).
  • In situ quenching : Neutralize with aqueous NaHCO₃ immediately post-deprotection .

Q. What computational tools support the design of derivatives for targeted applications?

Molecular dynamics (MD) simulations predict conformational stability, while density functional theory (DFT) models optimize electronic properties for catalysis or binding. Software like Gaussian or AMBER is used to validate triazoline conformers .

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